{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol
Overview
Description
“{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol” is a member of pyrazoles and a ring assembly . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . They are synthesized using a variety of methods and synthetic analogues . For instance, 1-Phenyl-3-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester was synthesized by the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium sulfide .Molecular Structure Analysis
The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles display innumerable chemical, biological, agrochemical, and pharmacological properties . They are found in naturally occurring compounds and are used in various fields such as technology, medicine, and agriculture .Scientific Research Applications
Antimicrobial Agents
The thieno[2,3-c]pyrazole moiety, which is part of the compound’s structure, has been associated with significant antimicrobial properties . Researchers have synthesized various derivatives that exhibit moderate to high activity against a range of microorganisms, including fungi and bacteria. This compound could serve as a precursor for developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance.
Antidiabetic Research
Derivatives of thieno[2,3-c]pyrazole have been used as intermediates in the synthesis of dipeptidylpeptidase 4 inhibitors . These inhibitors are important in the treatment of type 2 diabetes, as they play a role in glucose metabolism. The compound could be pivotal in creating new antidiabetic medications.
Antitumor and Antiviral Agents
Compounds containing the thieno[2,3-c]pyrazole structure have shown promise as antitumor and antiviral agents . Their structural similarity to nucleic bases allows them to act as metabolites, which can be useful in the development of drugs targeting various cancers and viral infections.
Antileishmanial and Antimalarial Activities
Molecular simulation studies have indicated that certain derivatives exhibit potent in vitro activity against leishmaniasis and malaria . The compound’s ability to fit well into the active sites of target enzymes with lower binding free energy suggests its potential as a lead compound in antiparasitic drug development.
Material Science Applications
The compound’s derivatives have been explored in material science for their potential use in creating new materials with desirable properties . Scientists are interested in how these compounds can contribute to advancements in materials with specific applications in various industries.
Chemical Synthesis
In chemical synthesis, this compound serves as a versatile intermediate. It can be used to prepare a wide range of biologically active molecules, including those with potential therapeutic applications . Its reactivity and functional groups make it a valuable building block in synthetic chemistry.
Mechanism of Action
While the specific mechanism of action for “{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol” is not mentioned in the search results, pyrazole derivatives are known to possess almost all types of pharmacological activities . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .
properties
IUPAC Name |
(1-methyl-3-phenylthieno[2,3-c]pyrazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-15-13-11(7-10(8-16)17-13)12(14-15)9-5-3-2-4-6-9/h2-7,16H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPBBSGGQDLQED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)CO)C(=N1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205786 | |
Record name | 1H-Thieno[2,3-c]pyrazole-5-methanol, 1-methyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001205786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1263063-15-5 | |
Record name | 1H-Thieno[2,3-c]pyrazole-5-methanol, 1-methyl-3-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263063-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Thieno[2,3-c]pyrazole-5-methanol, 1-methyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001205786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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